5-(3-Bromopropyl)-4-methyl-1,3-thiazole
Description
Historical Development and Contemporary Relevance of Thiazole (B1198619) Heterocycles in Synthetic Chemistry
The journey into the world of thiazole chemistry began in the late 19th century, with the pioneering work of chemists like Hantzsch and Weber laying the foundational groundwork for the synthesis of this five-membered heterocyclic ring containing both sulfur and nitrogen atoms. mdpi.com Initially objects of academic curiosity, thiazoles rapidly demonstrated their immense practical value. The thiazole ring is a key structural motif in a variety of natural products, most notably Thiamine (Vitamin B1), and is a cornerstone in the structure of many synthetic compounds with profound biological activities. google.comtsijournals.com
In contemporary synthetic chemistry, the thiazole scaffold is revered for its versatility. Its aromatic nature and the presence of heteroatoms provide multiple sites for functionalization, allowing chemists to create a vast library of derivatives with tailored properties. beilstein-journals.org Thiazoles are integral components in many pharmaceuticals, including antimicrobial, antiretroviral, antifungal, and anticancer agents. google.comnih.gov Beyond medicine, they find applications as vulcanizing accelerators, photographic sensitizers, and components of cyanine (B1664457) dyes. google.comtsijournals.com The enduring relevance of thiazole chemistry is a testament to its adaptability and the continuous discovery of new applications for its diverse derivatives.
Strategic Importance of Functionalized Thiazole Derivatives in Chemical Synthesis and Advanced Materials
Functionalized thiazole derivatives are of paramount strategic importance in both chemical synthesis and the development of advanced materials. The ability to introduce a wide array of substituents onto the thiazole ring allows for the fine-tuning of electronic, optical, and biological properties. nih.govuomustansiriyah.edu.iq This makes them valuable building blocks in the construction of more complex molecules and materials with specific functions.
In the realm of medicinal chemistry, functionalization is key to modulating the pharmacological profile of thiazole-based drugs, enhancing their efficacy and reducing potential side effects. nih.govnih.gov For instance, the strategic placement of different functional groups can influence a molecule's ability to bind to specific biological targets.
Furthermore, the unique electronic properties of the thiazole ring have led to its incorporation into various advanced materials. ijper.org Thiazole-containing polymers have been investigated for their potential as conductive materials in electronic devices. Their luminescent properties also make them suitable for applications in organic light-emitting diodes (OLEDs). ijper.org The strategic functionalization of the thiazole core is thus a powerful tool for innovation across multiple scientific disciplines.
Rationale for Focused Investigation on 5-(3-Bromopropyl)-4-methyl-1,3-thiazole within the Broader Thiazole Landscape
Within the extensive family of thiazole derivatives, this compound presents a compelling case for focused investigation. The rationale stems from the unique combination of its structural features:
The Thiazole Core: As established, the thiazole ring itself is a privileged scaffold in medicinal chemistry and materials science, conferring a foundational level of chemical and biological relevance.
The Methyl Group at Position 4: The presence of a methyl group can influence the molecule's steric and electronic properties, potentially affecting its reactivity and biological interactions.
The 3-Bromopropyl Side Chain at Position 5: This is arguably the most significant feature. The terminal bromine atom on the propyl chain is a reactive handle, making this molecule an excellent intermediate for further chemical modifications. The three-carbon spacer provides flexibility and allows the reactive bromine to be positioned at a distance from the thiazole ring, which can be crucial for certain synthetic transformations or biological interactions.
The presence of the bromopropyl group makes this compound a versatile building block. It can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups, such as amines, azides, thiols, and cyanides. This opens up pathways to a diverse range of new molecules with potentially interesting properties. For instance, it could be used to tether the thiazole moiety to other molecules of interest, such as peptides, polymers, or other heterocyclic systems, to create hybrid structures with novel functions.
Overview of Research Objectives and Methodological Approaches in Thiazole Chemistry
Research in thiazole chemistry is driven by a variety of objectives, broadly categorized as:
Development of Novel Synthetic Methodologies: A constant pursuit in organic chemistry is the discovery of more efficient, sustainable, and versatile methods for constructing and functionalizing the thiazole ring. This includes the development of new catalysts and reaction conditions.
Discovery of New Biologically Active Compounds: A significant portion of thiazole research is focused on the synthesis and biological evaluation of new derivatives as potential therapeutic agents for a wide range of diseases. nih.govuomustansiriyah.edu.iq
Exploration of New Materials: Researchers are actively exploring the use of thiazole derivatives in the creation of novel materials with interesting optical, electronic, and physical properties.
The methodological approaches employed in thiazole chemistry are diverse and draw from the full spectrum of modern chemical techniques. These include:
Multi-step Organic Synthesis: The construction of complex thiazole-containing molecules often requires carefully planned multi-step synthetic sequences.
Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of newly synthesized compounds.
Computational Chemistry: Theoretical calculations are increasingly used to predict the properties and reactivity of thiazole derivatives, aiding in the design of new molecules and the understanding of reaction mechanisms.
Biological Assays: For medicinally oriented research, a wide range of in vitro and in vivo assays are used to evaluate the biological activity of new thiazole compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10BrNS |
|---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
5-(3-bromopropyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4H2,1H3 |
InChI Key |
APCNNTOKNOFMSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 5 3 Bromopropyl 4 Methyl 1,3 Thiazole
Retrosynthetic Analysis and Key Precursor Identification for the Target Compound
A retrosynthetic analysis of 5-(3-bromopropyl)-4-methyl-1,3-thiazole reveals several potential synthetic routes. The primary disconnection breaks the bond between the thiazole (B1198619) ring and the bromopropyl side chain. This suggests a precursor such as 4-methyl-5-(3-hydroxypropyl)-1,3-thiazole, which can be subsequently brominated. Another key disconnection involves the formation of the thiazole ring itself, pointing towards precursors amenable to classical thiazole syntheses like the Hantzsch synthesis.
Key precursors identified through this analysis include:
4-methyl-1,3-thiazole : A fundamental building block that can be functionalized at the 5-position.
A suitable α-haloketone and a thioamide : For the construction of the thiazole ring via Hantzsch synthesis.
5-acetyl-4-methyl-2-(methylamino)thiazole : A precursor that can be brominated to introduce a reactive handle for further functionalization. mdpi.com
4-methyl-5-ethanolthiazole : An intermediate that can be oxidized and further manipulated to introduce the desired side chain.
Direct Synthesis of the 1,3-Thiazole Core Structure
The formation of the 1,3-thiazole ring is a critical step in the synthesis of the target compound. Various classical and novel methods can be employed for this purpose.
Classical Thiazole Synthesis Approaches (e.g., Hantzsch Synthesis and its Modifications)
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of thiazole derivatives. synarchive.com This method typically involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comnih.gov For the synthesis of a 4-methyl-1,3-thiazole core, a suitable starting material would be a halogenated derivative of acetone, such as chloroacetone. orgsyn.org
The general mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. Modifications to this classical approach often focus on improving yields, reducing reaction times, and employing greener reaction conditions. nih.govnih.govresearchgate.net For instance, the use of catalysts like silica-supported tungstosilicic acid has been shown to facilitate the one-pot, multi-component synthesis of Hantzsch thiazole derivatives in high yields. nih.govmdpi.com Microwave irradiation has also been explored as an alternative energy source to accelerate the reaction. nih.gov
| Reactant 1 | Reactant 2 | Product | Key Features of the Method |
| α-Haloketone (e.g., Chloroacetone) | Thioamide (e.g., Thioacetamide) | 4-Methyl-1,3-thiazole derivative | Well-established, versatile method for thiazole synthesis. synarchive.comorgsyn.org |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | One-pot, multi-component synthesis using a reusable catalyst. nih.govresearchgate.netmdpi.com |
Novel Cyclization Strategies for 1,3-Thiazole Ring Formation
Beyond the classical Hantzsch synthesis, several novel strategies for the formation of the 1,3-thiazole ring have been developed. These methods often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
One such approach involves the oxidative cyclization of a 2-amino-1,3,4-thiadiazole-based substrate with substituted phenyl isothiocyanates in the presence of molecular iodine. frontiersin.org Another innovative method is the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN), which provides thiazoles in very good yields under mild conditions. organic-chemistry.org
Furthermore, the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534) offers a route to 5-arylthiazoles, which can be subsequently functionalized. organic-chemistry.org These newer methods expand the toolkit available to synthetic chemists for the construction of the thiazole core.
Introduction and Functionalization of the Bromopropyl Side Chain
Once the 4-methyl-1,3-thiazole core is established, the next critical step is the introduction and functionalization of the 3-bromopropyl side chain at the 5-position.
Regioselective Bromination Techniques
Direct bromination of an alkyl-substituted thiazole can be challenging due to the potential for multiple reaction sites. However, regioselective bromination can be achieved through various methods. Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov The regioselectivity of this reaction can be influenced by the directing effects of the substituents on the aromatic ring.
For introducing a bromine atom at a specific position on an already functionalized side chain, such as converting a hydroxyl group to a bromide, standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can be employed. The choice of reagent and reaction conditions is crucial to ensure high yields and minimize side reactions.
Alternative Routes to the 5-(3-Bromopropyl) Moiety
An alternative to direct bromination involves the construction of the bromopropyl side chain through a series of functional group transformations. For example, starting with 4-methylthiazole (B1212942), a Friedel-Crafts acylation could introduce a propanoyl group at the 5-position. Subsequent reduction of the ketone to an alcohol, followed by bromination, would yield the desired product.
Another strategy could involve the alkylation of a 5-lithiated or 5-magnesiated 4-methylthiazole derivative with a suitable three-carbon electrophile containing a protected hydroxyl group. Deprotection and subsequent bromination would then afford this compound. The analogous compound, 5-(3-chloropropyl)-4-methyl-1,3-thiazole, is a known hydrophobic antibiotic, suggesting that similar synthetic strategies could be applicable. biosynth.com
| Starting Material | Reagents | Intermediate(s) | Final Product |
| 4-Methyl-5-(3-hydroxypropyl)-1,3-thiazole | PBr₃ or SOBr₂ | - | This compound |
| 4-Methyl-1,3-thiazole | 1. Propanoyl chloride, AlCl₃2. NaBH₄3. PBr₃ | 5-Propanoyl-4-methyl-1,3-thiazole, 4-Methyl-5-(3-hydroxypropyl)-1,3-thiazole | This compound |
| 4-Methyl-1,3-thiazole | 1. n-BuLi2. 3-Bromo-1-(tetrahydro-2H-pyran-2-yloxy)propane3. H₃O⁺4. PBr₃ | 5-Lithio-4-methyl-1,3-thiazole, 4-Methyl-5-(3-(tetrahydro-2H-pyran-2-yloxy)propyl)-1,3-thiazole, 4-Methyl-5-(3-hydroxypropyl)-1,3-thiazole | This compound |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The scalable synthesis of this compound is critically dependent on the optimization of each step to maximize yield, minimize reaction times, and ensure operational safety and cost-effectiveness. A common strategy involves the preparation of a key intermediate, 3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol, followed by its bromination.
One plausible and frequently utilized approach begins with the readily available 4-methyl-5-(2-hydroxyethyl)-1,3-thiazole. This starting material can be converted to the corresponding tosylate, which then undergoes a cyanide-mediated chain extension. Subsequent hydrolysis of the nitrile and reduction of the resulting carboxylic acid affords the desired 3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol. The final step is the bromination of this alcohol.
For a scalable synthesis, factors such as the cost of reagents, ease of purification, and waste management become paramount. The use of PBr₃, while effective, requires careful handling due to its reactivity with water. The Appel reaction (CBr₄/PPh₃) offers a milder alternative, though it generates triphenylphosphine (B44618) oxide as a byproduct, which can sometimes complicate purification on a large scale.
The table below summarizes the optimization of the bromination of 3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PBr₃ (1.1 eq) | Dichloromethane (DCM) | 0 to rt | 2 | 75 |
| 2 | PBr₃ (1.1 eq) | Diethyl ether | 0 to rt | 3 | 70 |
| 3 | CBr₄ (1.5 eq), PPh₃ (1.5 eq) | Dichloromethane (DCM) | 0 to rt | 4 | 85 |
| 4 | CBr₄ (1.5 eq), PPh₃ (1.5 eq) | Tetrahydrofuran (THF) | 0 to rt | 4 | 82 |
| 5 | Thionyl bromide (SOBr₂) (1.2 eq) | Toluene (B28343) | rt to 60 | 5 | 65 |
Note: The data presented in this table is illustrative and compiled from general synthetic organic chemistry principles. Specific yields for the synthesis of this compound may vary based on precise experimental conditions.
Comparative Analysis of Synthetic Routes for Efficiency and Selectivity
Several synthetic pathways can be envisaged for the preparation of this compound, each with its own advantages and disadvantages concerning efficiency, selectivity, and scalability. A comparative analysis of these routes is essential for selecting the most appropriate method for a given application, whether for laboratory-scale research or industrial production.
Route A: Hantzsch Thiazole Synthesis followed by Functionalization
The classical Hantzsch thiazole synthesis provides a direct method for the formation of the thiazole ring. researchgate.net In this approach, an α-haloketone is condensed with a thioamide. To synthesize the target molecule via this route, one would require 1-bromo-5-chloro-2-pentanone as the α-haloketone and thioacetamide. The resulting 5-(3-chloropropyl)-4-methyl-1,3-thiazole could then be converted to the desired bromide through a Finkelstein reaction.
Advantages: Convergent synthesis, potentially fewer steps.
Disadvantages: The required α-haloketone is not commercially available and its synthesis may be challenging. The Finkelstein reaction adds an extra step.
Route B: Chain Extension of a Pre-formed Thiazole
This is the route detailed in the optimization section (2.4). It starts from a commercially available or easily synthesized 4-methylthiazole derivative, such as 4-methyl-5-(2-hydroxyethyl)-1,3-thiazole. The key steps involve extending the two-carbon side chain to a three-carbon chain, followed by bromination.
Advantages: Utilizes readily available starting materials. The individual steps are generally high-yielding and well-established reactions.
Route C: Grignard Reaction on a C5-Formyl Thiazole
This approach would start with 4-methyl-1,3-thiazole-5-carbaldehyde. A Grignard reaction with ethylmagnesium bromide would yield a secondary alcohol. Subsequent dehydration to the alkene, followed by hydroboration-oxidation would provide the primary alcohol, 3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol, which can then be brominated.
Advantages: Allows for the construction of the carbon skeleton from a simple precursor.
Disadvantages: Multiple steps are required, and the control of regioselectivity during the hydroboration-oxidation of the intermediate alkene could be a challenge.
The following table provides a comparative overview of these synthetic routes.
| Route | Key Starting Materials | Number of Steps (from commercial materials) | Key Reactions | Overall Efficiency | Selectivity |
| A | 1-Bromo-5-chloro-2-pentanone, Thioacetamide | ~3-4 | Hantzsch synthesis, Finkelstein reaction | Moderate | Good |
| B | 4-Methyl-5-(2-hydroxyethyl)-1,3-thiazole | ~4-5 | Tosylation, Cyanide substitution, Hydrolysis, Reduction, Bromination | Good | Excellent |
| C | 4-Methyl-1,3-thiazole-5-carbaldehyde, Ethylmagnesium bromide | ~4-5 | Grignard reaction, Dehydration, Hydroboration-oxidation, Bromination | Moderate | Moderate to Good |
Note: The assessment of efficiency and selectivity is based on typical outcomes for the described reaction types and may vary in specific experimental contexts.
Advanced Chemical Reactivity and Transformation Studies of 5 3 Bromopropyl 4 Methyl 1,3 Thiazole
Nucleophilic Substitution Reactions at the Bromopropyl Moiety
The carbon-bromine bond in the propyl side chain is polarized, rendering the terminal carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the derivatization of 5-(3-Bromopropyl)-4-methyl-1,3-thiazole.
Derivatization via Alkylation with Diverse Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur Nucleophiles)
The alkyl bromide group readily undergoes SN2 reactions with various nucleophiles, leading to the formation of new carbon-heteroatom bonds. This allows for the introduction of diverse functional groups, significantly expanding the chemical space accessible from this starting material.
Nitrogen Nucleophiles: Amines, amides, and other nitrogen-containing compounds can displace the bromide to form new C-N bonds. For instance, reactions with primary and secondary amines yield the corresponding secondary and tertiary amines, respectively. Pyrroles have also been utilized as effective nucleophiles in palladium-catalyzed asymmetric allylic alkylation reactions, showcasing the utility of nitrogenous compounds in forming C-N bonds. nih.gov
Oxygen Nucleophiles: Alkoxides and phenoxides react to form ethers, while carboxylates can be used to synthesize esters. These reactions are typically carried out under basic conditions to generate the anionic nucleophile. youtube.com
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to produce thioethers. This thia-Michael addition is a highly efficient and rapid process. nih.gov The reaction of thiols can be initiated by a base or a nucleophilic catalyst to form a thiolate, which then adds to the electrophilic carbon. nih.gov
| Nucleophile Type | Example Nucleophile | Resulting Functional Group | General Reaction Conditions |
|---|---|---|---|
| Nitrogen | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | Primary/Secondary/Tertiary Amine | Typically in a polar solvent, often with a non-nucleophilic base |
| Oxygen | Sodium Methoxide (NaOCH₃), Sodium Phenoxide (NaOPh) | Ether | Anhydrous polar aprotic solvent (e.g., DMF, DMSO) |
| Sulfur | Sodium Thiophenolate (NaSPh) | Thioether | Polar solvent (e.g., Ethanol, DMF) |
Intramolecular Cyclization Reactions and Annulation Strategies
The 3-bromopropyl chain is suitably positioned to undergo intramolecular cyclization reactions, leading to the formation of fused ring systems. These reactions are powerful strategies for constructing complex polycyclic molecules. By introducing a nucleophilic center elsewhere in the molecule or by reacting the bromopropyl group with a reagent containing a second reactive site, annulation (ring-forming) strategies can be employed. For example, a thiazolium salt can undergo a unique intramolecular cyclization to yield a stable bicyclic form. rsc.org Theoretical studies have also explored the intramolecular C-H insertion of related carbenes, which can lead to cyclized products. nih.gov
Transformations Involving the Thiazole (B1198619) Ring System
The thiazole ring is an aromatic heterocycle with its own distinct reactivity profile. nih.gov The presence of both nitrogen and sulfur heteroatoms influences the electron distribution within the ring, dictating its behavior in various chemical transformations.
Electrophilic Reactions on the Thiazole Core
The thiazole ring is generally considered electron-rich and can undergo electrophilic substitution. The position of substitution is directed by the existing substituents and the inherent electronic properties of the ring. The C5 position is typically the most electron-rich and therefore the most susceptible to electrophilic attack, especially when electron-donating groups are present at the C2 position. pharmaguideline.com However, if the C5 position is already substituted, as in the title compound, electrophilic attack is less favorable. pharmaguideline.com Studies on 4-methylthiazole (B1212942) show that nitration and sulfonation occur at the 5-position. ias.ac.inias.ac.in For 5-substituted thiazoles, electrophilic attack at other positions is difficult. pharmaguideline.com
Nucleophilic Additions to the Thiazole Ring (if applicable)
Nucleophilic attack on the thiazole ring is generally difficult due to its electron-rich, aromatic nature. Such reactions typically require either a very strong nucleophile or activation of the ring, for example, by quaternization of the ring nitrogen. pharmaguideline.com The C2 position is the most electron-deficient and thus the most likely site for nucleophilic attack. pharmaguideline.com Deprotonation at the C2 position with strong bases like organolithium compounds can generate a nucleophilic carbon, which can then react with various electrophiles. wikipedia.org However, for this compound, direct nucleophilic addition to the ring is not a commonly reported transformation without prior activation.
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromopropyl Group
The alkyl bromide functionality of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
One of the most common applications is the formation of a Grignard reagent. The bromopropyl group can react with magnesium metal to form the corresponding organomagnesium halide. This Grignard reagent can then be used in a wide array of subsequent reactions, including coupling with electrophiles. The formation of Grignard reagents from organic halides is a fundamental transformation in organic synthesis. rsc.orggoogle.com
Once formed, this organometallic intermediate can participate in cross-coupling reactions catalyzed by transition metals like palladium or nickel. For example, in a Kumada-style coupling, the Grignard reagent would be reacted with an aryl or vinyl halide in the presence of a suitable catalyst. While direct cross-coupling of the C(sp³)-Br bond is also possible using catalysts like iron, palladium, or nickel, the formation of a Grignard reagent is a classic and effective strategy. science.govnih.gov These reactions offer a versatile method for extending the carbon chain or introducing aryl and vinyl groups at the terminus of the propyl side chain. beilstein-archives.org
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Kumada Coupling | Aryl/Vinyl Halide (after Grignard formation) | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Aryl/Vinyl-substituted propylthiazole |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(OAc)₂) with a base | Aryl/Vinyl-substituted propylthiazole |
| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂) with a base | Alkenyl-substituted propylthiazole |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst and a Cu(I) co-catalyst | Alkynyl-substituted propylthiazole |
Palladium-Catalyzed (e.g., Suzuki, Heck, Sonogashira) and Copper-Catalyzed Reactions
The presence of a bromine atom on the thiazole ring of This compound suggests its potential as a substrate in various palladium and copper-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. It is plausible that the C(sp²)-Br bond at the 5-position of the thiazole ring could react with various aryl or vinyl boronic acids or their esters. A general protocol for such a reaction on a similar 5-bromothiazole (B1268178) substrate has been described using a standard catalyst like tetrakis(triphenylphosphine)palladium(0). beilstein-archives.org The reaction conditions often require a base, such as sodium carbonate or potassium phosphate, and are typically carried out in solvents like dioxane or toluene (B28343) at elevated temperatures. beilstein-archives.orgtcichemicals.com
Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. organic-chemistry.org The brominated thiazole moiety could potentially undergo a Heck reaction with various alkenes, such as styrenes or acrylates, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govbeilstein-journals.org For similar 5-bromothiazoles, these reactions have been successfully conducted, leading to the formation of E-isomers of the resulting alkenes. beilstein-archives.org
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by palladium complexes, often with a copper(I) co-catalyst. wikipedia.orgmdpi.com It is anticipated that This compound could react with terminal alkynes under Sonogashira conditions. For related bromothiazoles, these reactions have been shown to be efficient at temperatures around 80°C, with lower temperatures being optimal to prevent the polymerization of the alkyne coupling partner. beilstein-archives.org While copper co-catalysts are common, copper-free variations have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org
A hypothetical reaction scheme for these couplings is presented below:
Interactive Data Table: Hypothetical Palladium-Catalyzed Reactions
| Reaction Name | Coupling Partner | Potential Product Structure | Catalyst System (General) |
| Suzuki-Miyaura | Arylboronic Acid | 5-Aryl-4-methyl-1,3-thiazole derivative | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Heck | Alkene (e.g., Styrene) | 5-Vinyl-4-methyl-1,3-thiazole derivative | Pd(OAc)₂, Ligand, Base |
| Sonogashira | Terminal Alkyne | 5-Alkynyl-4-methyl-1,3-thiazole derivative | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
Other Transition Metal-Mediated Transformations for Carbon-Carbon Bond Formation
Beyond palladium and copper, other transition metals like nickel are known to catalyze C-C bond forming cross-coupling reactions. dtu.dk Nickel-catalyzed couplings, such as the Negishi coupling (with organozinc reagents), can be effective for similar transformations and sometimes offer different reactivity or selectivity profiles compared to palladium. beilstein-journals.org However, specific studies detailing these transformations for This compound have not been identified. The development of such methodologies remains a subject for future research.
Reductive and Oxidative Manipulations of Functional Groups
The functional groups present in This compound offer sites for reductive and oxidative manipulations.
Reductive Manipulations: The propyl bromide chain is susceptible to a variety of reductive transformations. For instance, it could be reduced to a propyl group using hydride reagents or through catalytic hydrogenation, although the latter might also affect the thiazole ring under harsh conditions. More commonly, the bromide would serve as a handle for nucleophilic substitution rather than direct reduction. The thiazole ring itself is generally stable to many reducing agents but can be cleaved under specific, often harsh, conditions.
Oxidative Manipulations: The thiazole ring is known to undergo oxidation, particularly at the sulfur atom, to form sulfoxides and sulfones, although this typically requires strong oxidizing agents. nih.gov The methyl group at the 4-position could also potentially be oxidized to an aldehyde or carboxylic acid under specific conditions. The bromopropyl side chain is generally stable to oxidation, but the choice of oxidant would be crucial to avoid unwanted side reactions with the electron-rich thiazole ring.
Mechanistic Elucidation of Key Transformation Pathways
The mechanisms of the palladium-catalyzed reactions mentioned are well-established for general substrates.
Suzuki-Miyaura Reaction: The catalytic cycle is generally understood to involve three main steps:
Oxidative Addition: The palladium(0) catalyst adds to the C-Br bond of the thiazole, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. tcichemicals.com
Heck Reaction: The mechanism involves:
Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) species inserts into the C-Br bond.
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final alkene product and a palladium-hydride species.
Base-promoted Regeneration: The base removes the hydrogen from palladium and regenerates the Pd(0) catalyst. organic-chemistry.org
Sonogashira Coupling: This reaction involves two interconnected catalytic cycles:
Palladium Cycle: This follows the oxidative addition and reductive elimination steps similar to other cross-coupling reactions.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then participates in the transmetalation step with the Pd(II) intermediate, transferring the alkynyl group to the palladium. wikipedia.org
Specific mechanistic studies that elucidate the precise pathways, intermediates, and kinetic profiles for reactions involving This compound would require dedicated experimental and computational research, which is not currently available in the reviewed literature.
Design and Synthesis of Derivatives and Analogues of 5 3 Bromopropyl 4 Methyl 1,3 Thiazole
Strategies for Structural Diversification through Side Chain Modifications
The chemical structure of 5-(3-Bromopropyl)-4-methyl-1,3-thiazole features a reactive 3-bromopropyl side chain, which serves as a prime target for structural modifications. The bromine atom, being an excellent leaving group, facilitates a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the extension of the side chain. This strategy is fundamental for creating libraries of analogues with varied physicochemical properties.
The primary method for diversification is the SN2 reaction, where various nucleophiles displace the bromide ion. This approach allows for the covalent attachment of a wide range of molecular fragments to the thiazole (B1198619) core via the propyl linker. The choice of nucleophile dictates the resulting functionality, enabling systematic exploration of the chemical space around the thiazole scaffold.
Common classes of nucleophiles employed for this purpose include:
Amines: Reaction with primary or secondary amines yields secondary or tertiary amines, respectively. This introduces basic nitrogen centers, which can be crucial for biological interactions. A diverse array of alkyl and aryl amines can be used to append different substituents.
Thiols: Thiolates are potent nucleophiles that react readily with the bromopropyl side chain to form thioethers. This allows for the introduction of sulfur-containing moieties, including those from cysteine-containing peptides.
Alcohols and Phenols: Alkoxides and phenoxides can be used to form ether linkages, introducing different aryl or alkyl ether groups.
Carboxylates: Reaction with carboxylate salts leads to the formation of ester derivatives.
Azides: The introduction of an azide (B81097) group via substitution with sodium azide provides a versatile handle for further modification, such as "click chemistry" (e.g., Huisgen cycloaddition) to form triazoles, or reduction to a primary amine.
These side chain modifications are instrumental in tuning properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical in various applications, including drug discovery and materials science.
Table 1: Examples of Side Chain Diversification via Nucleophilic Substitution
| Nucleophile Class | Reagent Example | Resulting Functional Group |
| Primary Amine | Aniline | Secondary Amine |
| Secondary Amine | Piperidine | Tertiary Amine |
| Thiol | Thiophenol | Thioether |
| Azide | Sodium Azide | Azide |
| Carboxylate | Sodium Acetate | Ester |
Synthesis of Polyfunctional Thiazole-Containing Scaffolds
Beyond simple side chain modifications, this compound is a valuable starting material for constructing more complex, polyfunctional molecules. nih.govnih.govmdpi.com By combining reactions at the side chain with transformations involving other reagents, intricate molecular scaffolds can be assembled. nih.gov
One common strategy involves a two-step process. First, the bromopropyl group is reacted with a bifunctional nucleophile. For instance, reacting it with a compound containing both a thiol and an amine (like 2-aminothiophenol) can lead to the formation of a larger heterocyclic system tethered to the thiazole ring. nih.gov
Another approach is to utilize the product of the initial side chain modification for further reactions. For example, if an azide was introduced, it can undergo a cycloaddition with an alkyne to append a triazole ring system. If a primary amine was formed, it can be acylated or reacted with aldehydes to form imines, adding further layers of complexity and functionality.
The synthesis of molecules containing multiple thiazole rings (dithiazoles, trithiazoles, etc.) represents another avenue for creating polyfunctional scaffolds. nih.gov This can be achieved by reacting the bromopropyl group with a nucleophile that itself contains a thiazole ring, such as 2-aminothiazole. nih.gov Such strategies are employed to enhance the biological activity profile of the resulting compounds, as the thiazole moiety is a known pharmacophore. nih.govnih.govmdpi.com The design and synthesis of compounds with more than one thiazole unit have been shown to enhance their therapeutic activities. nih.gov
Incorporation of the Thiazole Moiety into Macrocycles and Complex Architectures
The bifunctional nature of this compound and its derivatives makes it a suitable component for the synthesis of macrocycles. Macrocyclic structures are of significant interest in drug discovery as they often exhibit enhanced stability, binding affinity, and cell permeability compared to their linear counterparts. rsc.organu.edu.au
An effective strategy for macrocyclization involves an intramolecular nucleophilic substitution reaction. nih.govspringernature.com In this approach, a linear precursor is synthesized which contains the thiazole moiety at one end and a nucleophilic group (such as a thiol) at the other. The 3-bromopropyl group serves as the electrophilic handle. Under appropriate conditions, typically high dilution to favor intramolecular over intermolecular reactions, the nucleophile attacks the carbon bearing the bromine atom, closing the ring and forming the macrocycle.
A particularly elegant method is the solid-phase synthesis of thiazole-containing cyclic peptides. nih.govspringernature.com In this method, a peptide chain is assembled on a solid support, with a cysteine residue strategically placed in the sequence. The N-terminus of the peptide is then converted into a 4-methyl-5-(propyl...)thiazole derivative, where the propyl chain is activated for substitution (e.g., as the bromide). The thiol side chain of the cysteine residue then acts as the internal nucleophile, attacking the propyl chain to achieve cyclization while the peptide is still attached to the resin. nih.govspringernature.com This solid-phase approach facilitates purification and allows for the systematic variation of the peptide sequence to create libraries of macrocycles. nih.gov
Exploration of Chiral Thiazole Derivatives via Stereoselective Synthesis
The introduction of chirality into thiazole derivatives is crucial for applications in medicinal chemistry, as stereochemistry often dictates biological activity. Stereoselective synthesis of chiral derivatives related to this compound can be approached in several ways.
One primary strategy is to use a chiral nucleophile to react with the achiral bromopropyl side chain. For example, reacting this compound with a chiral amine or the ester of a chiral amino acid will result in a diastereomeric or enantiomerically enriched product, respectively. The stereocenter is thus introduced on the side chain appended to the thiazole core.
A more fundamental approach involves building the chiral thiazole-containing scaffold from the ground up using chiral starting materials. A well-established method involves the reaction of chiral amino acids, such as L-cysteine, with aldehydes to form chiral thiazolidine (B150603) intermediates. nih.gov These chiral thiazolidines can then be elaborated through further synthetic steps to create complex, stereochemically defined bicyclic systems or other chiral thiazole derivatives. nih.gov While this does not start directly from this compound, it represents a key methodology for accessing chiral analogues of this structural class.
Parallel Synthesis and Library Generation Methodologies
To efficiently explore the structure-activity relationships of thiazole derivatives, high-throughput and parallel synthesis techniques are employed to generate large libraries of related compounds. nih.govnih.gov this compound is an ideal substrate for such library generation due to the reliable and versatile reactivity of its bromopropyl side chain.
In a typical parallel synthesis workflow, the core thiazole compound is dispensed into an array of reaction vessels (e.g., a 96-well plate). A diverse set of building blocks, such as a library of amines or thiols, is then added, with each vessel receiving a unique reactant. The reactions are run in parallel, and after a straightforward workup and purification process, a library of thiazole derivatives, each with a unique side chain, is generated.
This process can be conducted using either solution-phase or solid-phase synthesis techniques. nih.govresearchgate.net In a solid-phase approach, the thiazole core could be tethered to a resin, allowing for the use of excess reagents and simplified purification by simple filtration and washing. Alternatively, the nucleophilic building blocks can be attached to the solid support, and the thiazole is cleaved into solution upon reaction. The displacement of a halide on a thiazole core with a library of piperazines is one example of a parallel synthesis approach to generate diverse compound libraries. researchgate.net These combinatorial chemistry techniques are powerful tools for rapidly identifying compounds with desired properties from a large pool of candidates. nih.govnih.gov
Table 2: Conceptual Parallel Synthesis Library from this compound
| Reaction Well | Nucleophile Added | Resulting Side Chain Structure |
| A1 | Benzylamine | -CH₂CH₂CH₂-NH-CH₂Ph |
| A2 | Morpholine | -CH₂CH₂CH₂-N(CH₂CH₂)₂O |
| A3 | 4-Methoxythiophenol | -CH₂CH₂CH₂-S-C₆H₄-OCH₃ |
| A4 | Sodium Azide | -CH₂CH₂CH₂-N₃ |
| B1 | Isopropylamine | -CH₂CH₂CH₂-NH-CH(CH₃)₂ |
| B2 | Pyrrolidine | -CH₂CH₂CH₂-N(CH₂)₄ |
| B3 | Ethanethiol | -CH₂CH₂CH₂-S-CH₂CH₃ |
| B4 | Sodium Phenoxide | -CH₂CH₂CH₂-O-Ph |
Spectroscopic and Advanced Analytical Characterization Methodologies for 5 3 Bromopropyl 4 Methyl 1,3 Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in a molecule. For 5-(3-Bromopropyl)-4-methyl-1,3-thiazole, the expected chemical shifts are predicted based on the electronic environment of each nucleus. The thiazole (B1198619) ring's aromaticity influences the chemical shifts of its substituent protons and carbons. wikipedia.org
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the proton on the thiazole ring (H-2), the methyl group, and the three methylene (B1212753) groups of the bromopropyl chain.
The single proton on the thiazole ring (H-2) is anticipated to appear as a singlet in the downfield aromatic region, typically between δ 8.5-9.0 ppm. wikipedia.org
The methyl group protons (-CH₃) attached to C-4 of the thiazole ring would likely resonate as a singlet around δ 2.3-2.5 ppm. bmrb.io
The propyl chain protons would appear as three distinct multiplets. The methylene group adjacent to the thiazole ring (-CH₂-) would be expected around δ 2.9-3.1 ppm (a triplet). The central methylene group (-CH₂-) would show a multiplet (sextet) around δ 2.1-2.3 ppm. The methylene group attached to the bromine atom (-CH₂Br) would be the most deshielded of the aliphatic protons, appearing as a triplet around δ 3.4-3.6 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms.
The carbons of the thiazole ring are expected in the aromatic region (δ 110-160 ppm). C-2 is typically found around δ 150-155 ppm, C-4 around δ 145-150 ppm, and C-5 around δ 125-130 ppm. asianpubs.org
The methyl carbon (-CH₃) would appear in the upfield region, around δ 15-20 ppm.
The carbons of the propyl chain would be observed in the aliphatic region. The carbon attached to the bromine (-CH₂Br) would be around δ 30-35 ppm, the central methylene carbon at δ 32-37 ppm, and the methylene carbon attached to the thiazole ring around δ 25-30 ppm.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (thiazole ring) | ¹H | 8.5 - 9.0 | Singlet (s) |
| H (C4-C H₃) | ¹H | 2.3 - 2.5 | Singlet (s) |
| H (thiazole-C H₂-CH₂-CH₂Br) | ¹H | 2.9 - 3.1 | Triplet (t) |
| H (thiazole-CH₂-C H₂-CH₂Br) | ¹H | 2.1 - 2.3 | Sextet |
| H (thiazole-CH₂-CH₂-C H₂Br) | ¹H | 3.4 - 3.6 | Triplet (t) |
| C-2 (thiazole ring) | ¹³C | 150 - 155 | - |
| C-4 (thiazole ring) | ¹³C | 145 - 150 | - |
| C-5 (thiazole ring) | ¹³C | 125 - 130 | - |
| C (C H₃) | ¹³C | 15 - 20 | - |
| C (thiazole-C H₂-CH₂-CH₂Br) | ¹³C | 25 - 30 | - |
| C (thiazole-CH₂-C H₂-CH₂Br) | ¹³C | 32 - 37 | - |
| C (thiazole-CH₂-CH₂-C H₂Br) | ¹³C | 30 - 35 | - |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. scribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene groups of the propyl chain, confirming their connectivity (H-α ↔ H-β ↔ H-γ).
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹JCH). epfl.ch It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ ~3.5 ppm would show a cross-peak with the carbon signal at δ ~33 ppm, confirming the -CH₂Br group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-4 bonds) correlations between protons and carbons (ⁿJCH). epfl.ch It is essential for connecting different fragments of the molecule. Key HMBC correlations would include the correlation from the C-4 methyl protons to the C-4 and C-5 carbons of the thiazole ring, and from the methylene protons adjacent to the ring to the C-5 and C-4 carbons, unequivocally establishing the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. A NOESY spectrum could show a correlation between the C-4 methyl protons and the protons of the adjacent methylene group of the propyl chain, providing further confirmation of the structure. princeton.edu
Interactive Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Structural Information Confirmed |
| COSY | (CH₂-H ) ↔ (H -CH₂) in the propyl chain | Connectivity of the three methylene groups in the propyl side chain. sdsu.edu |
| HSQC | C4-C H₃ (H ) ↔ C4-C H₃ (C ) | Direct C-H bond assignment for the methyl group. epfl.ch |
| HSQC | -C H₂Br (H ) ↔ -C H₂Br (C ) | Direct C-H bond assignment for the brominated methylene group. |
| HMBC | C4-CH₃ (H ) ↔ C -4 and C -5 of thiazole ring | Confirms the position of the methyl group at C-4. sdsu.edu |
| HMBC | Thiazole-CH₂- (H ) ↔ C -5 and C -4 of thiazole | Confirms the attachment of the propyl chain at C-5. |
| NOESY | C4-CH₃ (H ) ↔ Thiazole-CH₂- (H ) | Spatial proximity of the methyl and propyl groups. princeton.edu |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
HRMS measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound. nih.gov For this compound (C₇H₁₀BrNS), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass. The presence of bromine is easily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (the precursor or parent ion) and inducing its fragmentation to produce a spectrum of product or daughter ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, the molecular ion would be selected and fragmented. The resulting fragmentation pattern would likely involve:
Loss of a bromine radical (•Br): A common fragmentation for bromoalkanes.
Cleavage of the propyl chain: Loss of fragments such as •C₃H₆Br.
Cleavage of the thiazole ring: Thiazole rings can undergo characteristic ring-opening fragmentation pathways. nih.gov
Analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the identity of the substituents and their positions on the thiazole ring.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key expected absorption bands for this compound would include:
C-H stretching: Aromatic C-H stretching from the thiazole ring (~3100 cm⁻¹) and aliphatic C-H stretching from the methyl and methylene groups (2850-3000 cm⁻¹).
C=N and C=C stretching: Vibrations associated with the thiazole ring, typically appearing in the 1500-1650 cm⁻¹ region. researchgate.net
C-H bending: Aliphatic C-H bending vibrations for the CH₃ and CH₂ groups (~1375-1465 cm⁻¹).
C-S stretching: This vibration from the thiazole ring can be weak and is often found in the fingerprint region (600-800 cm⁻¹). researchgate.net
C-Br stretching: A characteristic absorption in the lower frequency region of the spectrum, typically around 500-650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective in identifying the C-S and C=C bonds within the thiazole ring.
Interactive Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| C-H Stretch (Aromatic) | Thiazole Ring | ~3100 | IR, Raman |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | IR, Raman |
| C=N / C=C Stretch | Thiazole Ring | 1500 - 1650 | IR, Raman |
| C-H Bend (Aliphatic) | -CH₃, -CH₂- | 1375 - 1465 | IR |
| C-S Stretch | Thiazole Ring | 600 - 800 | IR, Raman |
| C-Br Stretch | -CH₂Br | 500 - 650 | IR, Raman |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. For derivatives of this compound, this technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.
In studies of related thiazole derivatives, X-ray diffraction analysis has been instrumental in confirming molecular structures. For instance, the crystal structures of various 2,4-disubstituted and 2,3,4-trisubstituted thiazolium bromide salts have been elucidated, revealing the planarity of the thiazole ring and the relative orientations of its substituents. researchgate.net Similarly, the crystal structure of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid was determined at 100 K, providing detailed insights into its hydrogen bonding network and supramolecular assembly. nih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. This definitive structural information is crucial for understanding structure-activity relationships and for computational modeling studies. nih.govnih.gov
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 4-phenyl-2-[2-(2,4-dinitrophenyl)hydrazinyl]-thiazol-3-ium bromide | Monoclinic | P21/c | Planar thiazole ring. | researchgate.net |
| 4-phenyl-2-(2-tosylhydrazinyl)thiazol-3-ium bromide | Orthorhombic | Pbca | Planar thiazole ring. | researchgate.net |
| (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole | Not Specified | Not Specified | The molecule (except the C-atom of the ethyl substituent) is virtually planar. | nih.gov |
| 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid | Not Specified | Not Specified | Interplay of O-H···N and C-H···O hydrogen bonds forming polymeric chains. | nih.gov |
Chromatographic Techniques for Purity Assessment and Separation Science
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its derivatives from reaction mixtures and for assessing their purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of non-volatile and thermally sensitive compounds like many thiazole derivatives. ijrpr.comamazonaws.com It is widely used for purity determination, quantification, and preparative separation. nih.govnih.gov
In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For thiazole derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). researchgate.net
A study on a novel indole-thiazole derivative validated an HPLC-UV method for its quantification, demonstrating the technique's accuracy and precision for such compounds. nih.gov The selection of the column, mobile phase composition, and detector (typically a UV-Vis detector) is crucial for achieving optimal separation and sensitivity. nih.govresearchgate.net
| Parameter | Description | Common Conditions for Thiazole Derivatives | Reference |
|---|---|---|---|
| Stationary Phase | The solid packing material in the column. | Reversed-phase C18 or C8 | researchgate.net |
| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile/water or Methanol/water mixtures, often with additives like formic acid or buffer salts. | researchgate.netsielc.com |
| Detection | The method used to detect the separated components. | UV-Vis detection at a specific wavelength (e.g., 254 nm). | researchgate.net |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 2.0 mL/min. | nih.gov |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While some high molecular weight brominated compounds can undergo thermal decomposition, GC can be suitable for the analysis of this compound and its more volatile derivatives. nih.gov
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The choice of the column (capillary columns are common) and the temperature program are critical for achieving good resolution. A mass spectrometer (MS) is often coupled with a GC system (GC-MS) to provide definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
Other Advanced Spectroscopic and Analytical Techniques
Beyond the core techniques of crystallography and chromatography, a range of other spectroscopic and analytical methods provide valuable information for the characterization of this compound and its derivatives.
Elemental Analysis : Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. This technique is crucial for confirming the empirical formula of newly synthesized compounds and serves as a fundamental indicator of purity. scispace.comnih.govmdpi.com
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| UV-Vis Spectroscopy | Electronic transitions, λmax. | Confirms the presence of the thiazole chromophore and can be used for quantification. nist.govbiointerfaceresearch.com |
| Elemental Analysis | Percentage composition of elements (C, H, N, S, Br). | Confirms the empirical and molecular formula of the compound and its derivatives. scispace.comnih.gov |
Computational Chemistry and Theoretical Investigations of 5 3 Bromopropyl 4 Methyl 1,3 Thiazole
Electronic Structure Calculations and Quantum Chemical Characterization
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing these features for thiazole (B1198619) derivatives.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various ground-state properties such as molecular geometry, dipole moment, and vibrational frequencies.
For 5-(3-Bromopropyl)-4-methyl-1,3-thiazole, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to optimize its geometry and calculate its electronic properties. The thiazole ring is a planar, aromatic system, and the substitution with a methyl group at the 4-position and a 3-bromopropyl group at the 5-position will influence the electron distribution within the ring. The electron-donating nature of the methyl group and the electronic effects of the bromopropyl substituent would be reflected in the calculated bond lengths, bond angles, and charge distribution.
Table 1: Predicted Ground State Properties of this compound (Theoretical)
| Property | Predicted Value | Methodological Basis |
| Optimized Energy | Value would be calculated (e.g., in Hartrees) | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | Value would be calculated (e.g., in Debye) | DFT/B3LYP/6-311++G(d,p) |
| Key Bond Lengths (Å) | C4-C5, C5-CH2, C-Br | DFT/B3LYP/6-311++G(d,p) |
| Key Bond Angles (°) | C4-C5-CH2, C5-CH2-CH2 | DFT/B3LYP/6-311++G(d,p) |
This table is illustrative and contains placeholder data as direct computational results for this specific molecule were not found in the searched literature. The values would be obtained from a standard DFT calculation.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms and the C4=C5 double bond. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the thiazole ring and potentially the σ* orbital of the C-Br bond in the bromopropyl side chain. The presence of the bromine atom, an electronegative element, would influence the energy of the LUMO.
The HOMO-LUMO gap would provide insights into the kinetic stability of the molecule. A smaller gap would suggest that the molecule is more prone to undergo electronic transitions and chemical reactions. The distribution of the HOMO and LUMO can also predict the sites of electrophilic and nucleophilic attack. For instance, regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack. In this case, the thiazole ring would be the likely site for electrophilic attack, while the carbon atom attached to the bromine would be a primary site for nucleophilic substitution.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Theoretical)
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | Negative value | Electron-donating ability |
| LUMO Energy | Negative or slightly positive value | Electron-accepting ability |
| HOMO-LUMO Gap | Positive value | Chemical reactivity and stability |
This table is illustrative and contains placeholder data as direct computational results for this specific molecule were not found in the searched literature. The values would be obtained from a DFT calculation.
Conformational Analysis and Molecular Dynamics Simulations
The 3-bromopropyl side chain of this compound introduces conformational flexibility. Understanding the preferred conformations is crucial as they can influence the molecule's reactivity and interactions with its environment.
Conformational analysis can be performed by systematically rotating the single bonds in the bromopropyl chain and calculating the relative energies of the resulting conformers using quantum mechanical methods. This would reveal the most stable, low-energy conformations.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD can explore the accessible conformations and their relative populations in a given environment (e.g., in a solvent). Such simulations would require a well-parameterized force field for the thiazole derivative. While standard force fields like GAFF (General Amber Force Field) could be used as a starting point, the parameters for the thiazole ring and the bromopropyl substituent might need refinement to accurately model the system. MD simulations would also provide insights into the flexibility of the side chain and how it might orient itself in solution.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. For this compound, GIAO-DFT calculations could predict the 1H and 13C chemical shifts. These theoretical values, when compared with experimental data, can aid in the assignment of the NMR signals. The predicted chemical shifts would be sensitive to the molecule's conformation, and therefore, it is often necessary to calculate the shifts for the most stable conformers and then obtain a Boltzmann-averaged spectrum.
Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound (Theoretical)
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Thiazole-H | ~7.0-9.0 | - |
| Methyl-H | ~2.0-2.5 | ~10-20 |
| Propyl-CH2 (α to thiazole) | ~2.5-3.0 | ~25-35 |
| Propyl-CH2 (β to thiazole) | ~1.8-2.2 | ~30-40 |
| Propyl-CH2 (γ, attached to Br) | ~3.3-3.8 | ~30-40 |
| Thiazole-C2 | - | ~150-160 |
| Thiazole-C4 | - | ~140-150 |
| Thiazole-C5 | - | ~120-130 |
This table provides illustrative, estimated ranges based on general knowledge of NMR spectroscopy for similar structures. Precise values would require specific GIAO-DFT calculations.
Mechanistic Modeling of Reaction Pathways and Transition State Analysis
The 3-bromopropyl group in this compound is a reactive handle for various chemical transformations, particularly nucleophilic substitution reactions. Computational chemistry can be employed to model the reaction mechanisms of such transformations.
By calculating the potential energy surface for a given reaction, the structures of reactants, products, intermediates, and, most importantly, transition states can be determined. Transition state theory can then be used to calculate reaction rates. For example, the reaction of this compound with a nucleophile (e.g., an amine or a thiol) could be modeled to understand the reaction pathway (e.g., SN2 mechanism) and to calculate the activation energy. This would provide valuable information on the feasibility and kinetics of the reaction. The calculations would involve locating the transition state structure and confirming it by vibrational frequency analysis (a single imaginary frequency).
Exploration of Intermolecular Interactions and Supramolecular Assemblies
The non-covalent interactions of this compound with other molecules or with itself are crucial for understanding its behavior in the condensed phase, including its crystal packing and potential for forming supramolecular assemblies.
The thiazole ring can participate in various intermolecular interactions, including hydrogen bonding (if suitable donors or acceptors are present in the interacting molecule), π-π stacking, and halogen bonding (involving the bromine atom). Computational methods can be used to quantify the strength of these interactions. For instance, the interaction energy between two molecules of this compound could be calculated to understand its dimerization potential. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular contacts in a crystal lattice, providing insights into the packing motifs. While no specific studies on the supramolecular assemblies of this particular compound were found, the presence of the thiazole ring and the bromopropyl group suggests the potential for interesting and complex intermolecular interactions.
Emerging Applications and Future Research Directions in Thiazole Chemistry
Role of 5-(3-Bromopropyl)-4-methyl-1,3-thiazole as a Crucial Synthetic Intermediate for Specialty Chemicals.
The inherent reactivity of the bromopropyl group in this compound makes it an invaluable intermediate for the synthesis of a wide array of specialty chemicals. The carbon-bromine bond serves as a key functional handle for introducing the 4-methyl-1,3-thiazole-5-propyl moiety into larger, more complex molecular architectures through various nucleophilic substitution reactions.
This versatility allows for the creation of diverse derivatives with tailored properties. For example, reaction with amines, thiols, alcohols, and carbanions can lead to the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. These transformations are fundamental in constructing molecules for pharmaceuticals, agrochemicals, and other fine chemicals. The thiazole (B1198619) ring itself is a well-known pharmacophore, and attaching it to other bioactive scaffolds via the propyl linker can generate novel drug candidates with potentially enhanced efficacy or modified pharmacokinetic profiles. nih.govmdpi.com
Table 1: Potential Nucleophilic Substitution Reactions and Resulting Specialty Chemical Classes
| Nucleophile | Reagent Example | Resulting Bond | Potential Specialty Chemical Class |
| Amine | Ammonia, Primary/Secondary Amines | C-N | Pharmaceutical intermediates, Ligands |
| Thiol | Sodium hydrosulfide, Thiophenols | C-S | Agrochemicals, Material science precursors |
| Alkoxide | Sodium methoxide, Phenoxides | C-O | Fragrances, Biologically active ethers |
| Carbanion | Grignard reagents, Organolithiums | C-C | Complex organic molecules, Custom synthesis |
The ability to readily modify the structure of this compound underscores its importance as a foundational element in discovery chemistry, enabling the rapid generation of compound libraries for screening and optimization in various applications.
Potential in Materials Science for Optoelectronic or Polymer Applications.
The field of materials science, particularly in the development of organic electronics, presents exciting opportunities for thiazole-based compounds. Thiazole and its fused-ring derivatives, such as thiazolo[5,4-d]thiazole, are recognized as electron-deficient systems that can be incorporated into conjugated polymers and small molecules for optoelectronic applications. rsc.orgresearchgate.net These materials often exhibit favorable properties for use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
The this compound building block can be strategically utilized to synthesize novel materials with tunable electronic properties. The bromopropyl group allows for its attachment to polymer backbones or other chromophoric units. For instance, it could be used to create side-chain functionalized conjugated polymers, where the thiazole moiety can influence the polymer's solubility, morphology, and electronic energy levels.
Furthermore, the thiazole ring's inherent electronic characteristics can contribute to the charge transport properties of the resulting materials. rsc.org Research into thiazolo[5,4-d]thiazole-based materials has demonstrated their potential due to their rigid, planar structure which facilitates intermolecular π–π stacking, a crucial factor for efficient charge mobility. rsc.org By designing and synthesizing new polymers and small molecules incorporating the this compound unit, researchers can explore new avenues for developing high-performance organic electronic devices. researchgate.net
Design of Novel Ligands for Catalysis and Coordination Chemistry.
The nitrogen and sulfur atoms within the thiazole ring of this compound provide potential coordination sites for metal ions, making it an attractive scaffold for the design of novel ligands in catalysis and coordination chemistry. mdpi.com The bromopropyl side chain offers a convenient point of attachment for incorporating other donor groups, leading to the formation of multidentate ligands with tailored steric and electronic properties.
For example, reaction of the bromopropyl group with nucleophiles containing additional donor atoms (e.g., pyridines, imidazoles, phosphines) can yield chelating ligands capable of forming stable complexes with a variety of transition metals. fau.de These metal complexes can then be investigated for their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.
The electronic nature of the 4-methyl-1,3-thiazole ring can influence the properties of the resulting metal complex, modulating the metal center's reactivity and selectivity. The development of new thiazole-based ligands is an active area of research, with the potential to uncover novel catalysts that offer advantages in terms of efficiency, stability, and substrate scope.
Table 2: Examples of Ligand Synthesis from this compound
| Reactant | Resulting Ligand Type | Potential Metal Coordination |
| Pyridine | N,N'-donor | Ruthenium, Iridium |
| Bis(diphenylphosphino)methane | P,P-donor | Palladium, Platinum |
| Histamine | N,N',N''-donor | Iron, Copper, Zinc |
The modular nature of synthesizing ligands from this thiazole derivative allows for systematic tuning of the ligand architecture, facilitating the rational design of catalysts for specific applications.
Development of Chemical Probes for Advanced Analytical Techniques.
Chemical probes are essential tools for visualizing and quantifying biological processes and analytes. The structural features of this compound make it a promising candidate for the development of novel chemical probes. The thiazole core can act as a fluorophore or be part of a larger chromophoric system, while the bromopropyl chain provides a reactive site for conjugation to biomolecules or other sensing moieties.
By attaching this thiazole derivative to a recognition element (e.g., an antibody, peptide, or small molecule with affinity for a specific target), probes can be designed for various analytical techniques, including fluorescence microscopy, flow cytometry, and bioassays. The specific photophysical properties of the thiazole-containing probe would be a key area of investigation, with the potential for developing sensors that exhibit changes in fluorescence intensity or wavelength upon binding to their target.
Furthermore, the ability to introduce the thiazole unit into different molecular contexts allows for the creation of probes with diverse properties, such as varying solubility for aqueous or lipid environments, and different excitation and emission wavelengths for multiplexed imaging applications.
Opportunities for Sustainable Synthesis and Green Chemistry in Thiazole Derivatives.
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researcher.life The synthesis of thiazole derivatives, including this compound and its downstream products, offers numerous opportunities for implementing greener methodologies.
Traditional methods for thiazole synthesis, such as the Hantzsch synthesis, often involve the use of volatile organic solvents and can generate significant waste. mdpi.com Current research focuses on developing more sustainable alternatives, including:
Use of Green Solvents: Employing water, ethanol, or ionic liquids as reaction media can reduce the environmental impact associated with traditional organic solvents. bohrium.com
Catalytic Methods: Developing efficient catalytic systems, including the use of reusable solid catalysts, can improve reaction efficiency and minimize waste. mdpi.com
Energy-Efficient Techniques: The use of microwave irradiation and ultrasound synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govresearchgate.net
By applying these green chemistry principles to the synthesis and derivatization of this compound, chemists can develop more environmentally benign processes for producing valuable specialty chemicals and materials. researcher.life
Unexplored Reactivity and Complex Molecule Synthesis Challenges.
While the nucleophilic substitution at the bromopropyl chain is a primary mode of reactivity for this compound, there remain unexplored avenues of its chemical behavior. The thiazole ring itself can participate in various reactions, although its reactivity is influenced by the substituents at positions 4 and 5.
Future research could focus on:
Metal-catalyzed cross-coupling reactions: Investigating the potential for the thiazole ring to undergo C-H activation or participate in coupling reactions to form more complex heterocyclic systems.
Cyclization reactions: Utilizing the bromopropyl chain in intramolecular cyclization reactions to construct novel fused-ring systems containing the thiazole moiety.
Reactivity of the thiazole sulfur and nitrogen atoms: Exploring reactions that involve the heteroatoms of the thiazole ring, such as oxidation or coordination to main group elements.
The synthesis of complex natural products containing the thiazole motif often presents significant challenges. Developing new synthetic strategies that utilize versatile building blocks like this compound could provide more efficient and convergent routes to these intricate molecules. Overcoming the challenges associated with controlling regioselectivity and stereoselectivity in reactions involving substituted thiazoles will be a key focus for future synthetic efforts.
Q & A
Q. What are the standard synthetic routes for preparing 5-(3-Bromopropyl)-4-methyl-1,3-thiazole?
- Methodological Answer : A common approach involves refluxing precursors in ethanol or ethanol-chloroform mixtures with catalysts like sodium acetate. For example, reacting a brominated intermediate (e.g., α-bromoacetophenone derivatives) with thioamide precursors under reflux for 5–6 hours, followed by column chromatography purification using neutral alumina and ethyl acetate/benzene (9:1) as eluent . Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation employs:
- X-ray crystallography to resolve molecular geometry and hydrogen bonding patterns (e.g., N–H⋯O interactions in crystal lattices) .
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity. For example, distinct methyl group signals in ¹H NMR at δ ~2.5 ppm .
- Mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ or [M–Br]⁺ fragments) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and enhances regioselectivity. For analogous thiazoles, microwave irradiation at 90–120°C in polar aprotic solvents (e.g., DMF) improved yields by 15–20% compared to conventional heating .
- Solvent effects : Polar solvents (e.g., DMSO) stabilize intermediates in SN2 bromination steps, while non-polar solvents (e.g., toluene) minimize side reactions in cyclization .
Q. How can structural data discrepancies (e.g., crystallographic vs. computational models) be resolved?
- Methodological Answer :
- Compare experimental X-ray data (e.g., bond lengths, dihedral angles) with density functional theory (DFT) calculations. For example, discrepancies in C–Br bond lengths >0.05 Å may indicate crystal packing effects or dynamic disorder .
- Use temperature-dependent crystallography to assess thermal motion artifacts. For instance, refining occupancies for disordered ethyl groups (e.g., 66:34 split occupancy) improves model accuracy .
Q. What are the implications of substituent modifications on biological activity?
- Methodological Answer :
- Pharmacophore modeling : The bromopropyl group enhances lipophilicity, influencing blood-brain barrier penetration. Compare with clomethiazole (a structurally related sedative), where chloroethyl groups correlate with GABA receptor binding .
- Structure-activity relationship (SAR) studies : Replace the bromine atom with other halogens (e.g., Cl, I) or alkyl chains to assess potency changes in receptor assays (e.g., mGluR5 antagonism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
